molecular formula C18H21NOS B5787885 2-[(2-methylbenzyl)thio]-N-(2-phenylethyl)acetamide

2-[(2-methylbenzyl)thio]-N-(2-phenylethyl)acetamide

Cat. No. B5787885
M. Wt: 299.4 g/mol
InChI Key: OKLOUPIFNNVPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methylbenzyl)thio]-N-(2-phenylethyl)acetamide, commonly known as MMB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body. MMB-CHMINACA has gained significant attention among the scientific community due to its high potency and potential therapeutic applications.

Mechanism of Action

MMB-CHMINACA exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. It acts as a full agonist of these receptors, leading to the activation of downstream signaling pathways. This results in the modulation of various physiological processes, such as pain perception, mood regulation, and immune function.
Biochemical and Physiological Effects:
MMB-CHMINACA has been shown to produce a range of biochemical and physiological effects in the body. It can induce analgesia by modulating the activity of pain-sensing neurons in the spinal cord and brain. It can also reduce anxiety and depression-like behaviors by altering the levels of neurotransmitters, such as serotonin and dopamine, in the brain. MMB-CHMINACA can modulate the immune response by regulating the activity of immune cells, such as T cells and macrophages.

Advantages and Limitations for Lab Experiments

MMB-CHMINACA has several advantages and limitations for laboratory experiments. It is a highly potent agonist of the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. It can also be used to investigate the potential therapeutic applications of synthetic cannabinoids. However, MMB-CHMINACA has a high affinity for the CB1 receptor, which can lead to off-target effects and potential toxicity. It is also difficult to obtain and handle due to its high potency and potential health hazards.

Future Directions

There are several future directions for research on MMB-CHMINACA. One area of interest is the development of novel synthetic cannabinoids with improved therapeutic profiles and reduced toxicity. Another direction is the investigation of the potential interactions between MMB-CHMINACA and other drugs or chemicals, as this may have implications for drug safety and efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of action of MMB-CHMINACA and its effects on various physiological processes.

Synthesis Methods

The synthesis of MMB-CHMINACA involves the condensation of 2-methylbenzylthiol with 2-phenylethylamine, followed by acetylation with acetic anhydride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, at low temperatures. The resulting product is purified by column chromatography, and its identity is confirmed by spectroscopic techniques, such as NMR and mass spectrometry.

Scientific Research Applications

MMB-CHMINACA has been extensively studied for its potential therapeutic applications in various medical conditions, such as chronic pain, anxiety, and depression. It has been shown to exhibit analgesic, anxiolytic, and antidepressant effects in preclinical studies conducted on animal models. MMB-CHMINACA has also been investigated for its potential use in cancer therapy, as it has been demonstrated to induce apoptosis in cancer cells.

properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-15-7-5-6-10-17(15)13-21-14-18(20)19-12-11-16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLOUPIFNNVPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-methylphenyl)methylsulfanyl]-N-(2-phenylethyl)acetamide

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